![molecular formula C18H19ClO4S B12594119 Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate CAS No. 649569-74-4](/img/structure/B12594119.png)
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} est un composé organique complexe qui appartient à la classe des dérivés du thiophène. Le thiophène est un cycle aromatique à cinq chaînons contenant un atome de soufre. Les composés contenant des cycles thiophéniques sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale, en science des matériaux et dans des applications industrielles .
Méthodes De Préparation
La synthèse du Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Cela peut être réalisé par la réaction de Gewald, qui implique la condensation du soufre, d’un composé carbonylé α-méthylénique et d’un α-cyanoester.
Introduction du groupe chlorophényle : Cette étape peut être réalisée à l’aide d’une réaction de couplage Suzuki-Miyaura, dans laquelle un dérivé d’acide boronique du groupe chlorophényle est couplé avec un dérivé thiophénique halogéné en présence d’un catalyseur au palladium.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec de l’éthanol pour former l’ester diéthylique.
Les méthodes de production industrielles peuvent impliquer des étapes similaires, mais sont optimisées pour une synthèse à grande échelle, y compris l’utilisation de réacteurs à écoulement continu et de systèmes automatisés afin de garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Le Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} subit diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit pour former des dérivés dihydrothiophéniques en utilisant des réducteurs tels que l’hydrure de lithium et d’aluminium.
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des dihydrothiophènes et divers dérivés thiophéniques substitués.
4. Applications de la recherche scientifique
Le Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Applications De Recherche Scientifique
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
Le mécanisme d’action du Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} implique son interaction avec diverses cibles moléculaires et voies. Par exemple, son activité anti-inflammatoire est attribuée à l’inhibition des enzymes cyclooxygénases, qui jouent un rôle essentiel dans le processus inflammatoire. Son activité anticancéreuse est liée à l’induction de l’apoptose dans les cellules cancéreuses par l’activation des enzymes caspases et la modulation de voies de signalisation telles que la voie PI3K/Akt .
Comparaison Avec Des Composés Similaires
Le Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} peut être comparé à d’autres dérivés du thiophène tels que :
Suprofène : Un anti-inflammatoire non stéroïdien avec un squelette thiophénique substitué en position 2.
Articaïne : Un anesthésique dentaire avec une structure thiophénique trisubstituée en 2,3,4.
L’unicité du Propanedioate de diéthyle {[5-(4-chlorophényl)thiophène-3-yl]méthyle} réside dans son motif de substitution spécifique et la présence du groupe chlorophényle, qui confère des activités biologiques et une réactivité chimique distinctes.
Propriétés
Numéro CAS |
649569-74-4 |
|---|---|
Formule moléculaire |
C18H19ClO4S |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
diethyl 2-[[5-(4-chlorophenyl)thiophen-3-yl]methyl]propanedioate |
InChI |
InChI=1S/C18H19ClO4S/c1-3-22-17(20)15(18(21)23-4-2)9-12-10-16(24-11-12)13-5-7-14(19)8-6-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Clé InChI |
NUQUUQUCFLMHLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


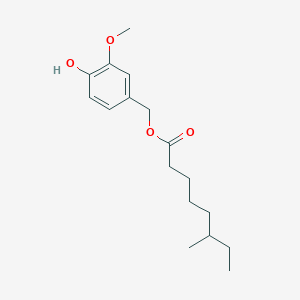
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)

![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
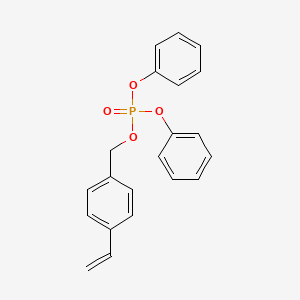
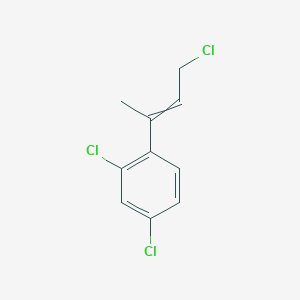
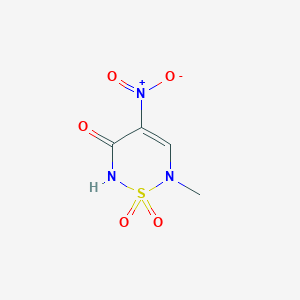
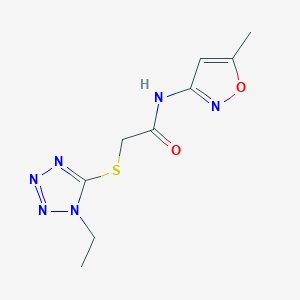
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
